molecular formula C20H22N2O2 B1226343 (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE CAS No. 64223-54-7

(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE

Cat. No.: B1226343
CAS No.: 64223-54-7
M. Wt: 322.4 g/mol
InChI Key: XYVZRTYPQHUZGY-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE is an organic compound with the molecular formula C20H22N2O2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

64223-54-7

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide

InChI

InChI=1S/C20H22N2O2/c23-19(14-13-17-9-3-1-4-10-17)21-15-7-8-16-22-20(24)18-11-5-2-6-12-18/h1-6,9-14H,7-8,15-16H2,(H,21,23)(H,22,24)/b14-13+

InChI Key

XYVZRTYPQHUZGY-BUHFOSPRSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2

Synonyms

pyramidatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.